1-(2-chlorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]methanesulfonamide
Description
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO4S/c21-19-9-5-4-6-16(19)14-27(24,25)22-15-20(23,17-7-2-1-3-8-17)18-10-12-26-13-11-18/h1-9,18,22-23H,10-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDFNSCSWWUTMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNS(=O)(=O)CC2=CC=CC=C2Cl)(C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-chlorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]methanesulfonamide is a compound of interest due to its potential biological activities. It belongs to a class of benzamide derivatives that have been studied for their interactions with various biological targets, particularly in the context of receptor modulation and enzyme inhibition.
Chemical Structure and Properties
The compound features a chlorophenyl group, a hydroxyphenyl moiety, and a tetrahydropyran ring, contributing to its unique chemical reactivity and biological profile. Its IUPAC name is this compound.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It has been noted for its inhibitory effects on the P2X7 receptor , which plays a significant role in inflammation and pain signaling pathways. This receptor's modulation can lead to therapeutic effects in various inflammatory conditions.
Biological Activity Overview
The biological activities associated with this compound can be summarized as follows:
| Activity | Description |
|---|---|
| Receptor Inhibition | Inhibits P2X7 receptor activity, potentially reducing inflammatory responses. |
| Antimicrobial Effects | Exhibits activity against certain bacterial strains, indicating potential as an antimicrobial agent. |
| Cytotoxicity | Shows selective cytotoxic effects on cancer cell lines, suggesting possible anticancer properties. |
Study 1: P2X7 Receptor Modulation
A study demonstrated that derivatives of this compound effectively inhibited the P2X7 receptor, leading to decreased release of pro-inflammatory cytokines in vitro. This suggests a potential application in treating chronic inflammatory diseases.
Study 2: Antimicrobial Activity
Research indicated that the compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to established antibiotics.
Study 3: Cytotoxic Effects on Cancer Cells
In vitro assays revealed that the compound induced apoptosis in several cancer cell lines, including breast and prostate cancer cells. The mechanism involved activation of caspases, indicating a pathway for potential cancer therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
- Structure : Features a 4-chloro-2-nitrophenyl group and a methylsulfonylacetamide chain.
- Key Differences : Lacks the hydroxy-tetrahydropyran-phenylethyl backbone present in the target compound.
- Synthesis : Prepared via acetylation of N-(4-chloro-2-nitrophenyl)methanesulfonamide with acetic anhydride, a common method for sulfonamide derivatives .
- Applications : Serves as a precursor for sulfur-containing heterocycles, highlighting the role of sulfonamides in synthetic organic chemistry .
4-Methoxybutyrylfentanyl
- Structure : N-(4-methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide.
- Key Differences : Contains a piperidine ring and a butanamide group instead of the target compound’s tetrahydropyran and methanesulfonamide.
Beta-Hydroxyfentanyl
- Structure : N-[1-(2-Hydroxy-2-phenethyl)-4-piperidinyl]-N-phenylpropanamide.
- Key Differences : Shares a hydroxy-substituted ethyl bridge but replaces the tetrahydropyran and methanesulfonamide with a piperidine ring and propanamide.
- Pharmacology : Classified as a Schedule I opioid, emphasizing the role of hydroxy and phenyl groups in receptor binding .
N-(2-Formylphenyl)-4-methyl-N-[(4-methylphenyl)sulfonyl]benzenesulfonamide
- Structure : Contains dual sulfonamide groups and formyl/methyl substituents.
- Key Differences : Lacks the chlorophenyl and hydroxy-tetrahydropyran motifs.
Structural and Functional Group Analysis
| Compound | Key Functional Groups | Notable Substituents | Potential Applications |
|---|---|---|---|
| Target Compound | Methanesulfonamide, 2-chlorophenyl, hydroxy, tetrahydropyran | Hydroxy-ethyl bridge | Enzyme inhibition, antimicrobial agents |
| N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide | Methylsulfonyl, nitro, chlorophenyl | Nitro group | Heterocyclic synthesis intermediates |
| 4-Methoxybutyrylfentanyl | Piperidine, butanamide, methoxyphenyl | Methoxy group | Opioid receptor modulation |
| Beta-Hydroxyfentanyl | Piperidine, hydroxy, propanamide | Hydroxy-phenethyl | Analgesic/opioid activity |
Physicochemical and Pharmacological Insights
- Solubility : The hydroxy and tetrahydropyran groups in the target compound may enhance water solubility compared to purely aromatic sulfonamides (e.g., N-(2-Formylphenyl)-4-methyl derivatives) .
- Synthetic Challenges : The hydroxy-tetrahydropyran-phenylethyl backbone may require stereoselective synthesis, contrasting with simpler sulfonamide preparations (e.g., ’s acetylation method) .
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(2-chlorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]methanesulfonamide?
The synthesis typically involves sequential nucleophilic substitutions and sulfonamide coupling. For example:
- Step 1 : React 2-chlorophenylmethanesulfonyl chloride with a hydroxyl- and oxane-containing ethylamine derivative under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide bond .
- Step 2 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate stereoisomers, as the hydroxy and oxane moieties may introduce chirality .
- Critical Parameters : Maintain anhydrous conditions to avoid hydrolysis of the sulfonyl chloride intermediate .
Q. How should researchers characterize the purity and structural integrity of this compound?
Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm regiochemistry of the chlorophenyl and oxane groups .
- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and mass spectrometry to verify molecular weight (e.g., [M+H]+ ion) and detect impurities (<1% threshold) .
- X-ray Crystallography : For resolving stereochemical ambiguities in the hydroxyethyl and oxane substituents .
Q. What solvents and reaction conditions optimize yield in sulfonamide coupling steps?
- Solvents : Dichloromethane or DMF for solubility of sulfonyl chlorides and amines .
- Bases : Triethylamine (2.5 equiv.) for efficient deprotonation without side reactions .
- Temperature : 0–5°C during sulfonyl chloride addition to minimize decomposition .
Q. How can researchers address low yields in the final coupling step?
- Troubleshooting :
- Use activating agents like HOBt/DCC for sterically hindered amines .
- Replace oxane-containing ethylamine with a Boc-protected intermediate to reduce steric effects, followed by deprotection .
- Yield Optimization : Monitor reaction progress via TLC (Rf = 0.3 in 3:7 EtOAc/hexane) and adjust stoichiometry if unreacted starting material persists .
Q. What are the stability considerations for this compound under storage?
- Storage : -20°C in amber vials under argon to prevent oxidation of the hydroxy group .
- Degradation Signs : Discoloration (yellowing) or precipitate formation, indicating hydrolysis of the sulfonamide bond .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the role of the oxan-4-yl group?
- Methodology :
- Syntize analogs with oxane replaced by morpholine, piperidine, or acyclic ethers .
- Test biological activity (e.g., receptor binding assays) to assess the impact of ring size and oxygen positioning .
- Data Interpretation : Correlate conformational analysis (via DFT calculations) with activity trends to identify pharmacophoric requirements .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Case Example : If Study A reports antiproliferative activity (IC50 = 5 µM) while Study B shows no effect:
- Replication : Verify cell line authenticity (e.g., STR profiling) and assay conditions (e.g., serum concentration, incubation time) .
- Solubility Check : Use DLS to confirm compound dissolution in culture media; precipitation may cause false negatives .
Q. How can computational methods predict metabolic pathways for this sulfonamide derivative?
- Tools : Use GLORY or MetaSite to simulate cytochrome P450 metabolism .
- Key Sites : Predict hydroxylation at the oxane ring or N-demethylation of the sulfonamide .
- Validation : Compare with in vitro microsomal assays (human liver microsomes + NADPH) .
Q. What experimental designs mitigate stereochemical interference in biological assays?
- Chiral Resolution : Use preparative SFC (supercritical fluid chromatography) with Chiralpak AD-H columns to isolate enantiomers .
- Assay Controls : Test individual enantiomers and racemic mixtures to rule out off-target effects from stereochemical impurities .
Q. How do researchers reconcile discrepancies in crystallographic vs. NMR-derived conformational models?
- Approach :
- Perform variable-temperature NMR to assess rotational barriers around the sulfonamide bond .
- Compare with X-ray data to identify dominant conformers in solid vs. solution states .
- Implications : Adjust docking models (e.g., AutoDock Vina) to account for dynamic flexibility in drug-target simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
